3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride

Catalog No.
S6895853
CAS No.
2866353-22-0
M.F
C6H14ClNOS
M. Wt
183.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol ...

CAS Number

2866353-22-0

Product Name

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride

IUPAC Name

3-amino-3-(methylsulfanylmethyl)cyclobutan-1-ol;hydrochloride

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

InChI

InChI=1S/C6H13NOS.ClH/c1-9-4-6(7)2-5(8)3-6;/h5,8H,2-4,7H2,1H3;1H

InChI Key

QRILWHDMJTWTBA-UHFFFAOYSA-N

SMILES

CSCC1(CC(C1)O)N.Cl

Canonical SMILES

CSCC1(CC(C1)O)N.Cl

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a chemical compound characterized by the molecular formula C6H11NOS·HCl. It is a derivative of cyclobutanone, featuring an amino group and a methylsulfanyl group attached to the cyclobutane ring. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring that contributes to its chemical reactivity and biological activity .

, including:

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Alcohol derivatives.
  • Substitution Products: Various substituted cyclobutanone derivatives.

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride exhibits significant biological activity, particularly in studies involving enzyme inhibition and protein interactions. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and engage in hydrophobic interactions with molecular targets, influencing their activity and function. These interactions are crucial in pharmacological contexts where enzyme modulation is desired .

The synthesis of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride typically involves several key steps:

  • Formation of the Cyclobutanone Ring: This is achieved using suitable precursors through cyclization reactions.
  • Introduction of the Amino Group: An amination reaction introduces the amino group, utilizing appropriate amine sources.
  • Addition of the Methylsulfanyl Group: This is accomplished through a thiolation reaction involving methylthiol reagents .

Interaction studies involving 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride reveal its potential as an inhibitor for various enzymes. Its mechanism typically involves binding to active sites on enzymes, thereby modulating their activity. Specific pathways and targets vary depending on the application context, such as enzyme inhibition or receptor binding .

Several compounds share structural similarities with 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride:

Compound NameStructural FeaturesUnique Aspects
3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-oneSimilar structure but contains a carbonyl group instead of an alcohol groupLack of hydroxyl functionality alters reactivity
3-amino-3-(methylthio)methylcyclobutan-1-oneNon-hydrochloride form; retains similar core structureAbsence of hydrochloride salt affects solubility
3-methylamino-methylcyclobutan-1-olContains a methylamino group instead of a methylsulfanyl groupDifferent functional group influences biological activity

Uniqueness

The uniqueness of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride lies in its combination of both an amino group and a methylsulfanyl group on the cyclobutanone ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it valuable in both synthetic chemistry and biological research .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

183.0484629 g/mol

Monoisotopic Mass

183.0484629 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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